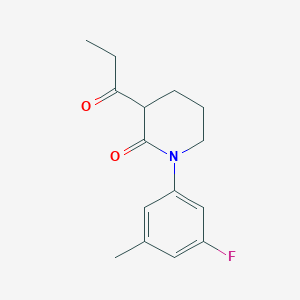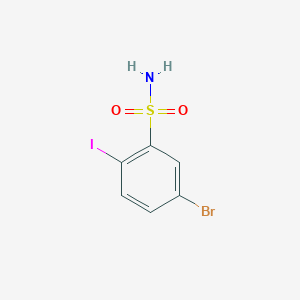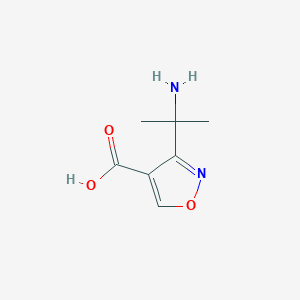![molecular formula C11H20ClN3O2S B13236730 3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-4-((methylamino)methyl)-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride is a complex organic compound with a unique structure that combines a pyrazole ring, a tetrahydrothiophene ring, and a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-((methylamino)methyl)-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylamine.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a thiol.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to a sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or tetrahydrothiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted pyrazole and tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-4-((methylamino)methyl)-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 3-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 3-(3,5-Dimethyl-4-((methylamino)methyl)-1H-pyrazol-1-yl)tetrahydrothiophene
Uniqueness
The presence of both the methylamino group and the sulfone group in 3-(3,5-Dimethyl-4-((methylamino)methyl)-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide hydrochloride distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C11H20ClN3O2S |
|---|---|
Poids moléculaire |
293.81 g/mol |
Nom IUPAC |
1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-8-11(6-12-3)9(2)14(13-8)10-4-5-17(15,16)7-10;/h10,12H,4-7H2,1-3H3;1H |
Clé InChI |
LVWIAMDCLWMZIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)


![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)

![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B13236717.png)


![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
